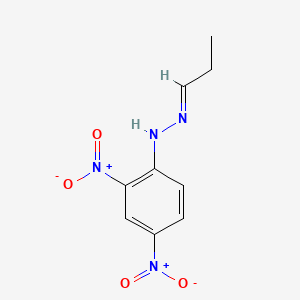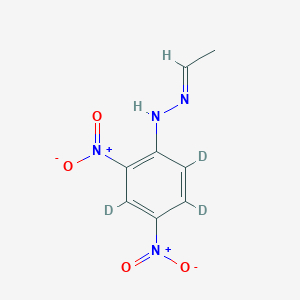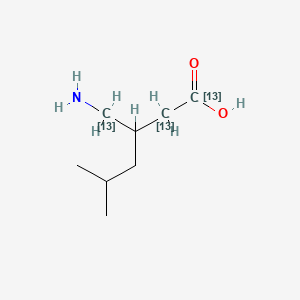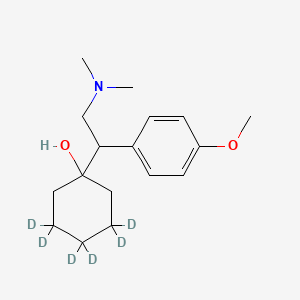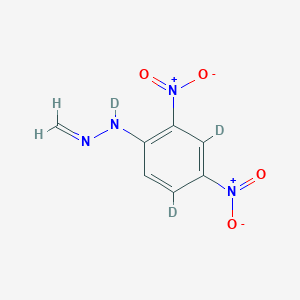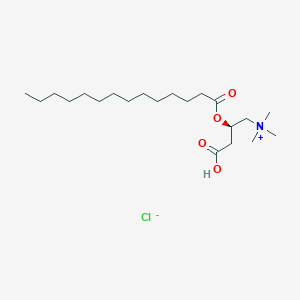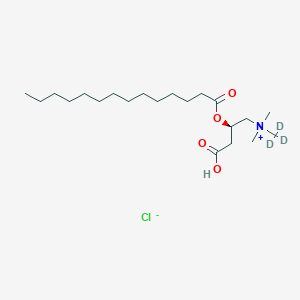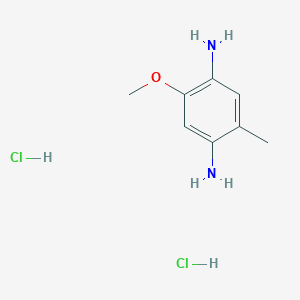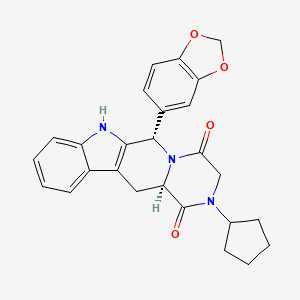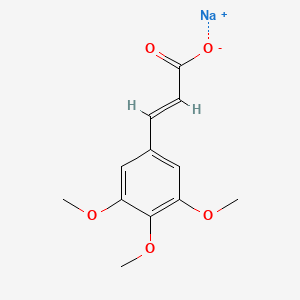
Sodium 3,4,5-Trimethoxycinnamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3,4,5-Trimethoxycinnamate is a chemical compound with the molecular formula C12H13NaO5 and a molecular weight of 260.22 g/mol . It is the sodium salt of 3,4,5-trimethoxycinnamic acid and appears as a white to almost white powder or crystal . This compound is used primarily for laboratory research purposes.
作用机制
Target of Action
Sodium 3,4,5-Trimethoxycinnamate (STMC) primarily targets macrophages and adipocytes . It also interacts with Trypanosoma cruzi , a parasite responsible for Chagas disease . In the context of inflammation, STMC targets key transcription factors such as Nuclear Factor kappa B (NF-κB) and Nuclear Factor Erythroid 2-Related Factor (Nrf2) .
Mode of Action
STMC suppresses inflammation in macrophages and blocks macrophage-adipocyte interaction . It reduces the release of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells . Furthermore, it reduces phospho-IκB and phospho-p65 proteins, accompanied by a reduction in total IκB in RAW264.7 cells . STMC also enhances DNA binding of Nrf2 and increases ARE-luciferase activity .
In the context of Trypanosoma cruzi, STMC induces oxidative stress and mitochondrial damage, leading to the formation of pores and leakage of cytoplasmic content .
Biochemical Pathways
STMC affects the NF-κB and Nrf2 pathways, which play critical roles in inflammation . NF-κB is responsible for the transcriptional control of pro-inflammatory genes, while Nrf2 regulates the expression of antioxidant proteins .
Result of Action
STMC produces anti-inflammatory and antioxidant activities in macrophages . It also prevents inflammation in macrophage-adipocyte co-culture . The effect of STMC on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . In the context of Trypanosoma cruzi, STMC exhibits trypanocidal activity .
Action Environment
The action, efficacy, and stability of STMC can be influenced by various environmental factors, including the presence of other cells (such as adipocytes), the inflammatory state of the environment, and the presence of pathogens like Trypanosoma cruzi
生化分析
Biochemical Properties
It is known that its methyl ester, Methyl 3,4,5-trimethoxycinnamate, has shown anti-inflammatory effects in macrophages
Cellular Effects
Methyl 3,4,5-trimethoxycinnamate, a related compound, has been shown to suppress inflammation in RAW264.7 macrophages and block macrophage–adipocyte interaction
Molecular Mechanism
Methyl 3,4,5-trimethoxycinnamate has been shown to suppress the release of TNFα, IL-6, and IL-1β, as well as NO/iNOS and PGE2/COX-2 levels in RAW264.7 cells . It also resulted in enhanced DNA binding of Nrf2 and an increase in ARE-luciferase activity
准备方法
Synthetic Routes and Reaction Conditions
Sodium 3,4,5-Trimethoxycinnamate can be synthesized through the esterification of 3,4,5-trimethoxycinnamic acid followed by neutralization with sodium hydroxide. The reaction typically involves the use of methanol as a solvent and sulfuric acid as a catalyst .
Industrial Production Methods
the general approach involves large-scale esterification and neutralization processes similar to those used in laboratory synthesis .
化学反应分析
Types of Reactions
Sodium 3,4,5-Trimethoxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
科学研究应用
Sodium 3,4,5-Trimethoxycinnamate has several scientific research applications:
相似化合物的比较
Sodium 3,4,5-Trimethoxycinnamate is unique compared to other similar compounds due to its specific substitution pattern on the cinnamate backbone. Similar compounds include:
3,4,5-Trimethoxycinnamic Acid: The parent acid form.
Methyl 3,4,5-Trimethoxycinnamate: The methyl ester form, known for its anti-inflammatory properties.
p-Methoxycinnamic Acid: A related compound with a single methoxy group.
These compounds share similar chemical properties but differ in their specific applications and biological activities .
属性
CAS 编号 |
127427-04-7 |
|---|---|
分子式 |
C12H13NaO5 |
分子量 |
260.22 g/mol |
IUPAC 名称 |
sodium;3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O5.Na/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1 |
InChI 键 |
CNDQKFLPUDASFN-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+] |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine](/img/new.no-structure.jpg)
